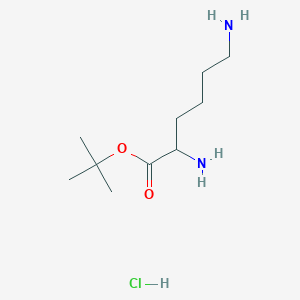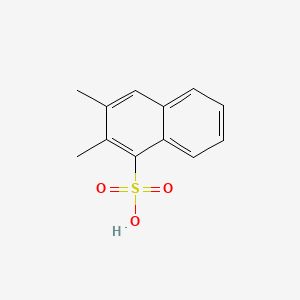
2,4-Bis(4-ethoxyphenyl)-6-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Bis(4-ethoxyphenyl)-6-methylpyridine is an organic compound belonging to the pyridine family This compound is characterized by the presence of two ethoxyphenyl groups and a methyl group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(4-ethoxyphenyl)-6-methylpyridine typically involves the reaction of 4-ethoxybenzaldehyde with acetone in the presence of a base to form the intermediate chalcone. This intermediate then undergoes cyclization with ammonium acetate to yield the desired pyridine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Bis(4-ethoxyphenyl)-6-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Piperidine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2,4-Bis(4-ethoxyphenyl)-6-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of materials with specific properties, such as UV filters and optoelectronic materials
Mecanismo De Acción
The mechanism of action of 2,4-Bis(4-ethoxyphenyl)-6-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Bis(4-methoxyphenyl)-6-methylpyridine
- 2,4-Bis(4-ethoxyphenyl)-3-aza-bicyclo[3.3.1]nonan-9-one
- 2,4-Bis(4-ethoxyphenyl)-6-[(E)-2-(4-methoxyphenyl)vinyl]pyrylium
Uniqueness
2,4-Bis(4-ethoxyphenyl)-6-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ethoxy groups enhance its solubility and reactivity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C22H23NO2 |
|---|---|
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
2,4-bis(4-ethoxyphenyl)-6-methylpyridine |
InChI |
InChI=1S/C22H23NO2/c1-4-24-20-10-6-17(7-11-20)19-14-16(3)23-22(15-19)18-8-12-21(13-9-18)25-5-2/h6-15H,4-5H2,1-3H3 |
Clave InChI |
LZUFZSCKWIYHIV-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)C2=CC(=NC(=C2)C)C3=CC=C(C=C3)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-oxo-1H-quinazolin-2-yl)sulfanylmethyl]-3-[2-(trifluoromethyl)phenyl]quinazolin-4-one](/img/structure/B13821163.png)
![(2S,3R,4S,5R,6R)-2-[[(1S,3S,4R,5S,8R)-3-[(2S,3R,4S,5S,6R)-2-[[(1S,3S,4R,5S,8R)-3-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4S)-2-[(1R)-1,2-dihydroxyethyl]-4-hydroxyoxolan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13821170.png)
![N-(4-Chloro-3-methyl-oxazol-5-YL)-2-[2-(6-methylbenzo[1,3]dioxol-5-YL)acetyl]thiophene-3-sulfonamide](/img/structure/B13821173.png)



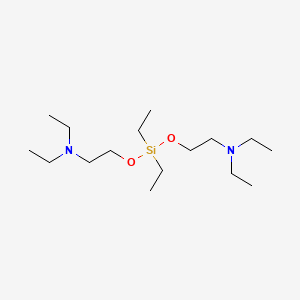
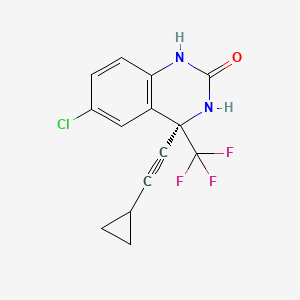

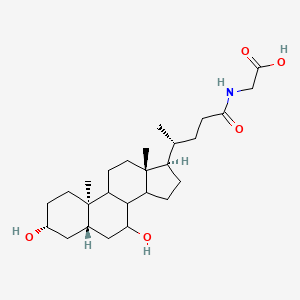
![2-[1,3-Bis(4-tert-butylphenyl)-2-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole](/img/structure/B13821215.png)
